molecular formula C19H18N2O3S2 B2404403 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896338-80-0

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2404403
CAS No.: 896338-80-0
M. Wt: 386.48
InChI Key: IISGIXICBHUWMI-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a thiazole-based compound featuring a 2,4-dimethylphenyl substituent on the thiazole ring and a methylsulfonyl group at the para position of the benzamide moiety. Its molecular structure has been validated through NMR (¹H and ¹³C), HRMS, and elemental analysis in synthesis studies .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGIXICBHUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors and plays a role in both innate and adaptive immunity.

Biochemical Pathways

The compound affects the signaling pathways mediated by Tyrosine-protein kinase SYK. These pathways play a role in immune response regulation. The downstream effects of disrupting these pathways are complex and depend on the specific cellular context.

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a thiazole derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been the subject of various studies aimed at elucidating its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, and a methylsulfonyl group that enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.
  • Signal Transduction Interference : By altering signal transduction pathways, it can affect gene expression and cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The IC50 values reported for these cell lines indicate potent cytotoxic effects.
    Cell LineIC50 (µM)
    A-4311.98
    HT29<1.61

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays against several bacterial strains have indicated that it possesses antibacterial properties comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Modifications to the thiazole moiety or the substitution pattern on the benzene rings can enhance or diminish its biological activity. Research has highlighted the importance of electron-donating groups in increasing efficacy against specific targets.

Case Studies and Research Findings

  • Thiazole Derivatives in Cancer Therapy : A study published in MDPI demonstrated that thiazole derivatives exhibit varying degrees of anticancer activity based on their structural features. The presence of specific substituents significantly influenced their potency against different cancer cell lines .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new thiazole derivatives revealed that several compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition potential of thiazole derivatives indicated that modifications to the methylsulfonyl group could enhance inhibitory effects on specific kinases implicated in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing in substituents on the thiazole ring, benzamide moiety, or sulfonyl group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Thiazole Substituent Benzamide/Sulfonyl Group Key Properties (Melting Point, NMR Shifts)
Target Compound 4-(2,4-Dimethylphenyl) 4-(Methylsulfonyl)benzamide NMR (¹H): δ 7.8–8.1 (aromatic), δ 2.6 (CH₃SO₂)
2D216 () 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl)benzamide Enhanced NF-κB activation; higher lipophilicity
Compound 22 () 4-(2,4-Dimethylphenyl) Benzenesulfonamide MP: 165–167°C; NMR: δ 7.5–7.9 (aromatic)
7a () 4-(Pyridin-2-yl) 3-(Methylsulfonyl)benzamide Yield: 33%; MS: [M+H]⁺ 386.1
GSK1570606A () 4-(Pyridin-2-yl) 2-(4-Fluorophenyl)acetamide Purchased for kinase inhibition studies

Key Observations :

  • Sulfonyl Group : Methylsulfonyl (target compound) versus piperidinylsulfonyl (2D216) alters polarity and solubility. Piperidine’s basicity may improve membrane permeability, while methylsulfonyl’s electron-withdrawing nature enhances metabolic stability .

Key Insights :

  • Immunomodulatory Potential: Compounds like 2D216 and 2E151 demonstrate that sulfonyl substituents (e.g., piperidinyl, propylpiperidinyl) enhance cytokine induction, suggesting the target compound’s methylsulfonyl group may offer a balance between potency and toxicity .
  • Enzyme Inhibition : Thiazole derivatives with sulfonamide groups (e.g., ’s compounds) often target kinases or hydrolases, implying the target compound could be optimized for similar pathways .

Q & A

Q. Table 1: Comparative SAR of Key Analogs

SubstituentBioactivity (IC₅₀, μM)Target ProteinReference
Methylsulfonyl (parent)1.2 ± 0.3 (HeLa)Tubulin
Ethylsulfonyl2.8 ± 0.5 (HeLa)EGFR
Cyanophenyl0.9 ± 0.2 (MCF-7)COX-2

Q. Table 2: Optimal Reaction Conditions for Synthesis

StepReagentsTemperatureYield (%)
Thiazole formation2-aminothiophenol, α-bromoketone70°C85
SulfonylationMethylsulfonyl chloride, Et₃N0°C → RT78
PurificationSilica gel chromatography95

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